
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-Isobutyrylamino-9-(2’-O-tert-butyldimethylsilyl-5’-O-DMT-b-D-ribofuranosyl)purine 3’-CE phosphoramidite” is an essential component in oligonucleotide synthesis for the biomedical industry . It is used in the modification and synthesis of nucleotide sequences targeting specific genes or diseases . Its unique properties allow for efficient and accurate incorporation into DNA and RNA strands, enabling researchers to study and develop therapeutic interventions for various conditions .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 954.20 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves the protection of the ribose hydroxyl groups, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the phosphoramidite derivative of the 3/'-CE phosphoramidite. The resulting protected oligonucleotide is then deprotected to yield the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Isobutyric anhydride", "Triethylamine", "DMT-Cl", "Tert-butyldimethylsilyl chloride", "3/'-CE phosphoramidite", "Tetrazole", "Acetonitrile", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Pyridine", "Dimethylformamide", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of 5/'-OH with DMT-Cl and triethylamine in acetonitrile", "Protection of 2/'-OH with tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Coupling of protected nucleoside with 3/'-CE phosphoramidite and tetrazole in acetonitrile", "Deprotection of DMT group with dichloroacetic acid in methanol", "Deprotection of tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride in tetrahydrofuran", "Purification by reverse-phase HPLC", "Characterization by NMR and mass spectrometry" ] } | |
CAS-Nummer |
179558-91-9 |
Produktname |
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho |
Molekularformel |
C50H68N7O8PSi |
Molekulargewicht |
954.194 |
IUPAC-Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43?,44?,47-,66?/m1/s1 |
InChI-Schlüssel |
NSNBXSIELVIXGV-XWZCDNBYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



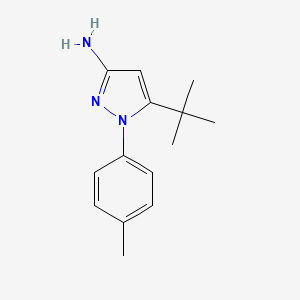

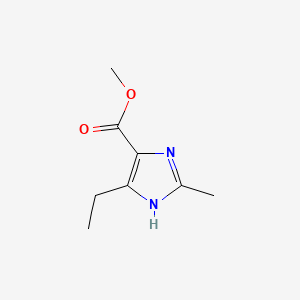
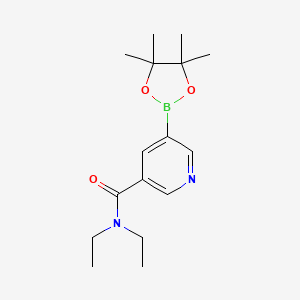
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
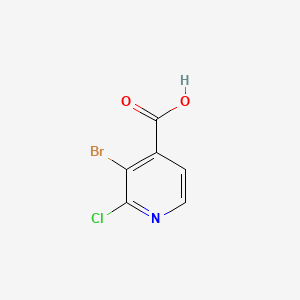
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
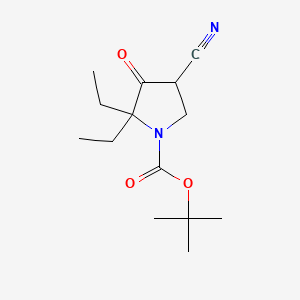
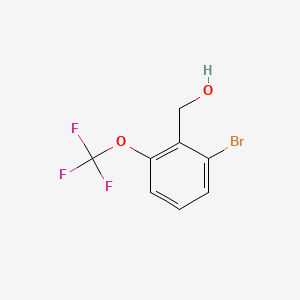
![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

